molecular formula C17H16NO2PS B154496 Quintiofos CAS No. 1776-83-6

Quintiofos

Cat. No. B154496
CAS RN: 1776-83-6
M. Wt: 329.4 g/mol
InChI Key: OYFLKNAULOKYRI-UHFFFAOYSA-N
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Description

Quintiofos is not directly mentioned in the provided papers; however, the papers discuss various quinoidal structures and their properties, which may be related to the context of Quintiofos. Quinoidal structures are known for their extended delocalization and amphoteric redox behavior, which allows them to exhibit strong electronic absorptions in the visible to near-infrared region . These properties make quinoidal molecules like quinoidal bithiophene (QBT) and quinoidal biselenophene (QBS) promising candidates for use as ambipolar semiconductors .

Synthesis Analysis

The synthesis of quinoidal structures often involves facile synthetic routes. For example, QBT and QBS are designed based on a quinoid structure and synthesized through such routes . Other methods include the use of heterogeneous catalysts like propylphosphonium tetrachloroindate ionic liquid supported on nanosilica for the synthesis of quinolines , and a phosphine-free Mn(i) complex for the synthesis of quinoxaline, pyrazine, benzothiazole, and quinoline derivatives .

Molecular Structure Analysis

Quinoidal molecules have a reduced band gap due to their extended delocalization. The molecular properties are dominated by the quinoidal structure, and the type of chalcogen atom (S or Se) affects the crystallinity and intermolecular interactions . The crystal structures of quinoline derivatives have been resolved using various analytical techniques, and their electronic and nonlinear optical properties have been studied through experimental and DFT methods .

Chemical Reactions Analysis

Quinoidal structures can participate in various chemical reactions due to their amphoteric redox behavior. They can act as Michael donors/acceptors, Diels-Alder dienophiles, and 1,3-dipolarophiles, which is useful for accessing complex structural frameworks . Additionally, functionalized benzofurans can be synthesized from para-quinone methides via a phospha-1,6-addition/O-acylation/Wittig pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoidal molecules are influenced by their structure and the presence of chalcogen atoms. For instance, QBS exhibits a higher degree of crystallinity due to strong intermolecular interaction of the selenophene, leading to enhanced hole and electron mobilities . The photophysical properties of benzofuranonaphthoquinol-type fluorophores have been studied in solution and in the crystalline state, showing differences in absorption and fluorescence intensities .

Scientific Research Applications

Quintiofos, also known as BAY 9037, is a largely obsolete substance that was used to control a range of plant and livestock pests . Here are some more applications of Quintiofos:

  • Pest Control in Cotton Cultivation

    • Quintiofos was used in cotton cultivation to control pests like aphids and spider mites .
    • The substance was applied directly to the crops to eliminate the pests .
  • Pest Control in Non-Cropped Situations

    • Quintiofos was also used in non-cropped situations, including residential and public buildings, to control pests like cockroaches and mosquitoes .
    • The substance was likely applied in specific infested areas .
  • Control of Ticks in Livestock

    • Quintiofos was used to control ticks in livestock .
    • The substance was likely applied directly to the livestock .

Safety And Hazards

Quintiofos is toxic if swallowed, fatal in contact with skin, and toxic if inhaled . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

ethoxy-phenyl-quinolin-8-yloxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16NO2PS/c1-2-19-21(22,15-10-4-3-5-11-15)20-16-12-6-8-14-9-7-13-18-17(14)16/h3-13H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFLKNAULOKYRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(C1=CC=CC=C1)OC2=CC=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16NO2PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042368
Record name Quintiofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quintiofos

CAS RN

1776-83-6
Record name Quintiofos
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1776-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quintiofos [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001776836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quintiofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quintiofos
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.645
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINTIOFOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X50ZS5010Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
MI Keating - Journal of the Association of Official Analytical …, 1980 - academic.oup.com
A rapid method for the analysis of dip washes is described which eliminates the usual solvent extraction procedure. The dip wash is initially diluted with acetone and then with petroleum …
Number of citations: 2 academic.oup.com
K Muchai, GJ Mwangi, A Froslie, I Nafsad - 1982 - erepository.uonbi.ac.ke
Residues of Quintiofos in cattle milk after dermal application of Bacdip … Residues of Quintiofos in cattle milk after dermal application of Bacdip … Residues of Quintiofos in cattle …
Number of citations: 0 erepository.uonbi.ac.ke
RJ Baker, JAF, Miles, Janet O., Robertson … - Journal of the South …, 1978 - journals.co.za
… Coumaphos, diazinon or dioxathion are often added to arsenical dipwashes, whilst bromophos-ethyl, chlorfenvinphos, dioxathion or quintiofos are used in combination with …
Number of citations: 12 journals.co.za
X Tang, Q Zhou, W Zhan, D Hu, R Zhou, N Sun… - RSC …, 2022 - pubs.rsc.org
… used in agricultural production, including quintiofos, quizalofop-p-ethyl, chloramphenicol, olaquindox, and so forth (Fig. 1). Among them, quintiofos is an organophosphorus insecticide, …
Number of citations: 12 pubs.rsc.org
JHM Lourens, DM Lyaruu - Pans, 1979 - Taylor & Francis
… These data for ten acaricides, bromophos-ethyl, carbaryl, carbophenothion, chlorfenvinphos, chlorpyriphos, coumaphos, diazinon, dimethoate, dioxathion and quintiofos characterising …
Number of citations: 7 www.tandfonline.com
WD Baker, JAF, Miles, Janet O. & … - Journal of the South …, 1978 - journals.co.za
… /chlorfenvinphos combination, bromophos-ethyl and quintiofos, although some variation in … -ethyl and quintiofos for the K wanyanga and Bar R Ranch strains is illustrated in Figure 2. …
Number of citations: 0 journals.co.za
JA Baker, JO Miles, WD Robertson - Journal of the South African …, 1978 - europepmc.org
A series of in vitro trails confirmed resistance in the three-host tick, Amblyomma hebraeum Koch, to the organophosphorus ixodicides, dioxathion, chlorfenvinphos, quintiofos, …
Number of citations: 4 europepmc.org
JK Ma, XC Huang, SL Wei - Journal of separation science, 2018 - Wiley Online Library
A solid‐phase microextraction probe was prepared on the surface of a stainless‐steel wire through molecular sol–gel imprinting technology using chlorpyrifos as a template molecule, …
HD Hamel - Veterinary Medical Review, 1980 - cabdirect.org
… is presented of the control of ticks on livestock with Bacdip, a preparation of quintiofos. … ectoparasitoses, infections, livestock, parasites, parasitoses, quintiofos, tick infestations … quintiofos …
Number of citations: 2 www.cabdirect.org
WD Baker, JAF, Jordaan, Janet O. & … - Journal of the South …, 1979 - journals.co.za
A series of in vitro trials using unfed larvae and fully fed adult ticks confirmed ixodicidal resistance in the one-host Pantropical Blue Tick, Boophilus microplus (Canestrini). Fifty-seven of …
Number of citations: 20 journals.co.za

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